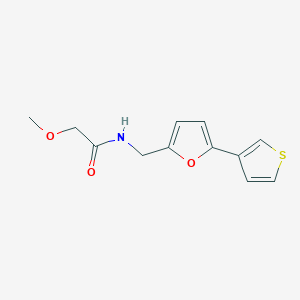

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

説明

2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a methoxy-substituted acetamide core linked to a furan-thiophene hybrid scaffold.

特性

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-2-3-11(16-10)9-4-5-17-8-9/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCGVLVBFAOUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of the methoxy and acetamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to withstand the rigorous conditions of large-scale synthesis .

化学反応の分析

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and other oxygenated derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The pathways involved may include signal transduction and gene expression regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Acetamides with Heterocyclic Substituents

Key Observations :

- Thiophene vs.

- Methoxy Group : The methoxy substituent on the acetamide could improve solubility compared to nitro or chloro groups (e.g., ranitidine nitroacetamide or pesticide chloroacetamides) but may reduce electrophilicity, altering reactivity .

- Hybrid Scaffolds : The furan-thiophene combination is less common than furan-phenyl or thiophene-chlorophenyl motifs (e.g., U-48800 ), suggesting unique electronic properties due to sulfur’s electron-rich nature .

Pharmacological vs. Agrochemical Acetamides

Key Differences :

- Electron-Withdrawing Groups : Nitro (pharmaceutical) and chloro (agrochemical) groups increase electrophilicity, aiding in target binding (e.g., H2 receptors or plant enzyme inhibition), whereas methoxy groups may prioritize solubility over reactivity .

- Aromatic Systems : Thiophene in pharmaceuticals (e.g., thiophene fentanyl) often targets CNS receptors, while thiophene in agrochemicals (e.g., thenylchlor ) disrupts plant growth pathways.

Hydrogen-Bonding and Crystallography

The methoxy group in the target compound may participate in hydrogen bonding, akin to methoxyphenoxy acetamides in hypoglycemic agents . In contrast, nitroacetamides (e.g., ranitidine derivatives) rely on nitro-oxygen interactions for crystal packing or receptor binding . Crystallographic tools like SHELXL and ORTEP-3 (used in structural studies of similar compounds) could elucidate its hydrogen-bonding network .

生物活性

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, a compound featuring a methoxy group, thiophene, and furan moieties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 327.39 g/mol. The compound is characterized by its unique structural components which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO3S |

| Molecular Weight | 327.39 g/mol |

| CAS Number | 2034439-63-7 |

| Purity | 98% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from to against tested bacterial strains. This indicates a strong potency compared to standard antibiotics like Ciprofloxacin .

- Biofilm Inhibition: The compound showed considerable efficacy in inhibiting biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The percentage reduction in biofilm formation was significantly higher than that observed with Ciprofloxacin .

The mechanism underlying the antimicrobial activity of this compound involves multiple pathways:

- DNA Gyrase and DHFR Inhibition: The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR inhibition .

Cytotoxicity and Hemolytic Activity

In terms of safety profile, the compound demonstrated low hemolytic activity (% lysis range from to 60 , \mu M$$ .

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various derivatives including this compound. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups .

- Synergistic Effects: The compound displayed synergistic effects when combined with other antibiotics like Ketoconazole and Ciprofloxacin, further enhancing its antimicrobial efficacy and reducing the MICs of these drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。